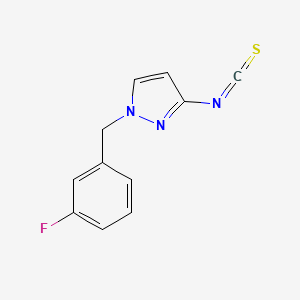

1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole

描述

1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole is a pyrazole-derived compound featuring a 3-fluoro-benzyl group at the 1-position and an isothiocyanate (-NCS) functional group at the 3-position. The pyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which confers stability and reactivity for applications in medicinal chemistry, agrochemicals, and materials science. The isothiocyanate group is highly electrophilic, enabling conjugation with nucleophiles (e.g., amines, thiols) in click chemistry or bioconjugation applications.

This suggests challenges in sourcing for experimental use.

属性

IUPAC Name |

1-[(3-fluorophenyl)methyl]-3-isothiocyanatopyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN3S/c12-10-3-1-2-9(6-10)7-15-5-4-11(14-15)13-8-16/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPDWQXRNMXYOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=CC(=N2)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-fluoro-benzyl bromide and 1H-pyrazole.

Reaction Conditions: The 3-fluoro-benzyl bromide is reacted with 1H-pyrazole in the presence of a base such as potassium carbonate to form 1-(3-Fluoro-benzyl)-1H-pyrazole.

Isothiocyanation: The final step involves the introduction of the isothiocyanate group. This is achieved by reacting 1-(3-Fluoro-benzyl)-1H-pyrazole with thiophosgene under controlled conditions to yield this compound.

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反应分析

1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives, respectively.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amine derivatives.

Cyclization Reactions: The isothiocyanate group can participate in cyclization reactions to form heterocyclic compounds.

Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemical Properties and Structure

Molecular Formula : C11H8FN3S

Molecular Weight : 247.26 g/mol

CAS Number : 1004194-67-5

The compound features a pyrazole ring substituted with an isothiocyanate group and a fluorobenzyl moiety, which enhances its reactivity and biological activity.

Chemistry

1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole serves as a versatile building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules : The isothiocyanate group allows for further functionalization, making it a valuable intermediate in the synthesis of more complex organic compounds.

- Reagent in Organic Reactions : It participates in various organic reactions, including nucleophilic substitutions and cycloadditions, due to its electrophilic nature.

The compound has been extensively studied for its potential biological activities:

- Antimicrobial Properties : Research indicates that isothiocyanate compounds can exhibit antimicrobial effects against various pathogens. The presence of the fluorobenzyl group may enhance these interactions.

- Anticancer Activity : Preliminary studies show that this compound has cytotoxic effects on several cancer cell lines. The mechanism involves the inhibition of key enzymes involved in cancer progression, such as cyclooxygenase (COX) enzymes and lipoxygenases (LOX) .

Case Study: Anti-inflammatory Effects

A study demonstrated that this compound exhibits significant anti-inflammatory properties by selectively inhibiting COX-2 while sparing COX-1, thus reducing potential side effects associated with non-selective inhibitors .

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | 5.40 | 0.01 | 344.56 |

Medicinal Chemistry

The compound is under investigation for its therapeutic potential in treating inflammatory diseases and certain types of cancer. Its ability to modulate inflammatory pathways positions it as a candidate for drug development.

Industrial Applications

In addition to its research applications, this compound is being explored for use in:

- Material Science : Its unique chemical properties make it suitable for developing new polymers and coatings.

- Agricultural Chemistry : Potential applications include the development of novel agrochemicals due to its biological activity against pests and pathogens.

作用机制

The mechanism by which 1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole exerts its effects involves the interaction of the isothiocyanate group with nucleophilic sites on biological molecules. This can lead to the formation of covalent bonds with amino acid residues in proteins, thereby inhibiting their function. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole, focusing on substituent variations and their implications:

Key Insights from Structural Comparisons :

Electronic Effects: Halogen Substituents: The 3-fluoro and 2-chloro-4-fluoro analogs exhibit stronger electron-withdrawing effects compared to the 4-methyl derivative. This enhances the electrophilicity of the isothiocyanate group, favoring reactions with nucleophiles. Methyl Group: The 4-methyl analog’s electron-donating CH₃ group reduces -NCS reactivity but improves solubility in nonpolar solvents, which is critical for applications in hydrophobic environments.

The 2-chloro-4-fluoro derivative has higher steric bulk due to two substituents on the benzyl ring, which may reduce accessibility of the -NCS group in sterically sensitive reactions.

Regulatory and Safety Profiles: The 2-chloro-4-fluoro analog has a published Safety Data Sheet (SDS) under UN GHS Revision 8, indicating established handling protocols (e.g., PPE requirements, first-aid measures). No similar data were found for the 3-fluoro or 4-methyl variants, suggesting gaps in regulatory documentation.

Synthetic Utility: Isothiocyanates are widely used in heterocycle synthesis (e.g., thioureas, thiazolidinones). The 3-fluoro-benzyl derivative’s balance of moderate electron withdrawal and steric profile may make it suitable for constructing fluorinated bioactive molecules. The discontinued status of the 3-fluoro-benzyl compound implies researchers may need to prioritize alternatives like the 4-methyl or 2-chloro-4-fluoro analogs for ongoing projects.

生物活性

1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a pyrazole ring with an isothiocyanate group and a fluorobenzyl moiety. Its unique structure enhances its reactivity and biological activity, making it a subject of various studies.

| Property | Details |

|---|---|

| Molecular Formula | CHFNS |

| Molecular Weight | 233.26 g/mol |

| Functional Groups | Isothiocyanate, Fluorobenzyl |

Anticancer Properties

Research indicates that isothiocyanates exhibit significant anticancer properties. The isothiocyanate group in this compound may inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that similar compounds can inhibit key signaling pathways involved in cancer progression, such as the BRAF(V600E) and EGFR pathways .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial activity against various pathogens. Isothiocyanates are known for their ability to disrupt microbial cell membranes, leading to cell lysis. In vitro studies have shown that derivatives of pyrazole exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Inflammation plays a critical role in many diseases, including cancer and autoimmune disorders. Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) . The mechanism likely involves the modulation of NF-κB signaling pathways.

The biological activity of this compound is primarily attributed to the isothiocyanate group, which can react with nucleophiles in proteins, leading to the formation of covalent bonds. This interaction can inhibit enzyme activities or disrupt cellular processes, contributing to its anticancer and antimicrobial effects .

Study 1: Anticancer Activity

A study evaluated the anticancer effects of various pyrazole derivatives, including this compound. The results indicated a significant reduction in cell viability in several cancer cell lines, with IC50 values comparable to established chemotherapeutics .

Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against a panel of bacterial strains. The results showed that it exhibited potent activity against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

常见问题

Q. What are the common synthetic routes for preparing 1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole, and what are their key challenges?

The synthesis typically involves functionalizing pyrazole cores via cycloaddition or nucleophilic substitution. For example:

- Cycloaddition strategies : Fluorinated pyrazole precursors can undergo [3+2] cycloadditions with isothiocyanate-generating reagents (e.g., thiophosgene or CS₂ in basic conditions) to introduce the isothiocyanate group .

- Substitution reactions : 3-Amino pyrazole intermediates can react with thiocarbonylating agents like CS₂ followed by oxidation to yield the isothiocyanate group. Regioselectivity during substitution is a critical challenge, as competing reactions (e.g., over-alkylation) may occur .

- Key challenges : Ensuring regiochemical control during substitution and avoiding side reactions with the benzyl fluoride group (e.g., hydrolysis under basic conditions) .

Q. How can researchers characterize the regiochemistry of the isothiocyanate group in this compound?

Regiochemistry is confirmed using:

- NMR spectroscopy : - and -NMR can distinguish substituent positions based on coupling patterns and chemical shifts. For example, the fluorine atom in the 3-fluoro-benzyl group shows distinct splitting in -NMR .

- X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of regiochemistry, as demonstrated in related fluorinated pyrazole derivatives .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula and fragmentation patterns consistent with the proposed structure .

Q. What analytical methods are suitable for purity assessment and stability testing?

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) quantifies impurities and degradation products .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability, critical for storage and handling protocols.

- Spectrophotometric assays : Monitor hydrolytic stability of the isothiocyanate group (e.g., reaction with dithiothreitol to detect free -NCS groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in pyrazole functionalization?

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the pyrazole nitrogen, favoring substitution at the 3-position .

- Catalytic systems : Transition metals (e.g., CuI) can mediate regioselective C–N bond formation, as seen in related pyrazole isothiocyanate syntheses .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions like dimerization or benzyl fluoride hydrolysis .

- Example : In a [3+2] cycloaddition, using ethyl diazoacetate at 60°C selectively forms dihydropyrazole intermediates, which are oxidized to the isothiocyanate .

Q. What strategies resolve contradictions in biological activity data for fluorinated pyrazole derivatives?

- Structural analogs : Compare activity of this compound with non-fluorinated or 4-fluoro-benzyl analogs to isolate electronic effects of fluorine .

- Mechanistic assays : Use enzyme inhibition studies (e.g., kinase assays) to determine if the isothiocyanate group acts as a covalent inhibitor, which may explain variability in IC₅₀ values .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding interactions and rationalizes discrepancies between in vitro and cellular activity .

Q. How does the 3-fluoro-benzyl group influence electronic and steric properties in downstream reactions?

- Electronic effects : The electron-withdrawing fluorine atom increases the electrophilicity of the pyrazole ring, facilitating nucleophilic attack at the 3-position .

- Steric hindrance : The 3-fluoro substitution on the benzyl group creates steric bulk, which can hinder access to the isothiocyanate group in bulky reagents or protein binding pockets .

- Case study : In a related compound, 6-methyl-1-(3-trifluoromethylbenzyl)pyrazole-3-carboxylic acid, the trifluoromethyl group enhanced metabolic stability but reduced solubility, illustrating trade-offs in fluorinated analogs .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。